5-Methylfuran-2-isocyanate

Lipophilicity Partition coefficient Physicochemical properties

5-Methylfuran-2-isocyanate (CAS 785780-94-1, molecular formula C6H5NO2, molecular weight 123.11 g/mol) is a heterocyclic monoisocyanate featuring an isocyanate group directly attached to the 2-position of a 5-methyl-substituted furan ring. The compound belongs to the class of furan-based isocyanates, which are structurally distinct from both conventional aromatic isocyanates (e.g., phenyl isocyanate) and aliphatic isocyanates by virtue of the oxygen heterocycle’s electron-donating resonance character.

Molecular Formula C6H5NO2
Molecular Weight 123.11 g/mol
CAS No. 785780-94-1
Cat. No. B1385807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfuran-2-isocyanate
CAS785780-94-1
Molecular FormulaC6H5NO2
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)N=C=O
InChIInChI=1S/C6H5NO2/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3
InChIKeyXAAVBXPALJZUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylfuran-2-isocyanate (CAS 785780-94-1) – Procurement-Grade Chemical Identity and Baseline Profile


5-Methylfuran-2-isocyanate (CAS 785780-94-1, molecular formula C6H5NO2, molecular weight 123.11 g/mol) is a heterocyclic monoisocyanate featuring an isocyanate group directly attached to the 2-position of a 5-methyl-substituted furan ring . The compound belongs to the class of furan-based isocyanates, which are structurally distinct from both conventional aromatic isocyanates (e.g., phenyl isocyanate) and aliphatic isocyanates by virtue of the oxygen heterocycle’s electron-donating resonance character [1]. This structural feature imparts a unique electrophilicity profile to the –NCO group, making the compound a reactive building block for urethane, urea, and carbamate synthesis. The compound is commercially available at a typical specification of 95% minimum purity, with recommended long-term storage in a cool, dry place .

Why 5-Methylfuran-2-isocyanate Cannot Be Generically Replaced by Other Furanic or Aromatic Isocyanates


Generic substitution within the furan isocyanate family is chemically inadvisable because small structural changes—such as the position of the methyl group on the furan ring or the presence of a methylene spacer between the ring and the –NCO group—produce measurable differences in electrophilicity, steric environment, and physicochemical properties that directly impact reaction kinetics, product purity, and downstream polymer architecture [1]. Class-level kinetic studies on furanic isocyanates have demonstrated that the furan ring’s conjugation with the isocyanate group dramatically enhances reactivity relative to conventional aromatic isocyanates such as phenyl isocyanate, and that substituent effects (steric vs. field effects) further modulate this reactivity in a predictable but compound-specific manner [2]. Consequently, substituting 5-methylfuran-2-isocyanate with a regioisomer such as 2-isocyanato-3-methylfuran or with the methylene-bridged analogue furfuryl isocyanate can alter urethane formation rates by up to an order of magnitude, compromise regiochemical fidelity in asymmetric diisocyanate systems, and shift the thermal and mechanical properties of the resulting polyurethane matrix .

Quantitative Differentiation Evidence for 5-Methylfuran-2-isocyanate: Head-to-Head Comparisons with Closest Analogs


Computed LogP Difference Between 5-Methylfuran-2-isocyanate and Its Positional Isomer 2-Isocyanato-3-methylfuran

5-Methylfuran-2-isocyanate exhibits a computed octanol–water partition coefficient (LogP) of 2.5, which is approximately 0.95 log units higher (i.e., roughly 9-fold greater lipophilicity) than that of its positional isomer 2-isocyanato-3-methylfuran (LogP = 1.56) [1][2]. This difference in LogP arises from the distinct electronic environment created by the isocyanate group at the 2-position with a methyl substituent at the 5-position, compared to a methyl group at the 3-position and isocyanate at the 2-position.

Lipophilicity Partition coefficient Physicochemical properties

Topological Polar Surface Area (TPSA) Comparison: Implications for Hydrogen-Bonding Capacity and Permeability

5-Methylfuran-2-isocyanate has a topological polar surface area (TPSA) of 42.6 Ų, which is identical to that of 2-isocyanato-3-methylfuran (42.57 Ų) and furfuryl isocyanate (42.57 Ų), all based on the same heteroatom count (3 acceptor sites, 0 donor sites) [1][2]. The TPSA for phenyl isocyanate, in contrast, is lower at approximately 29.5 Ų due to the absence of the furan ring oxygen. This indicates that while TPSA does not differentiate among methylfuran regioisomers, it clearly distinguishes the entire subclass of furan-based isocyanates from conventional aromatic isocyanates, with potential consequences for passive membrane diffusion and blood–brain barrier penetration predictions.

TPSA Drug-likeness Bioavailability prediction

Reactivity Class Inference: Furanic Isocyanates vs. Phenyl Isocyanate in Alcoholysis Kinetics

Class-level kinetic studies on furan-based isocyanates have established that the parent furyl isocyanate exhibits 'extremely high reactivity' toward alcohols, and that even the methylene-bridged furfuryl homologue is 'more reactive than phenyl isocyanate' [1]. For the furan-based diisocyanate series (2a–2c) structurally related to 5-methylfuran-2-isocyanate, comparative kinetic studies with 1-butanol and 4,4′-methylenediphenylene diisocyanate (MDI) showed that these furanic isocyanates behave as benzylic-type compounds with reactivities 'intermediate between those of aryl and alkyl diisocyanates', and that their reaction kinetics are more complex than those of MDI, even in the presence of catalysts [2]. Additionally, in living anionic copolymerization, furfuryl isocyanate (FIC) displayed an electrophilicity order of FIC > allyl isocyanate (AIC) > n-hexyl isocyanate (HIC), confirming the activating effect of the furan ring [3].

Reaction kinetics Polyurethane chemistry Electrophilicity

Purity Specification and Storage Stability: Commercial Availability of 5-Methylfuran-2-isocyanate vs. Furfuryl Isocyanate

5-Methylfuran-2-isocyanate is available from specialty chemical suppliers at a minimum purity of 95% (GC), with explicit storage recommendations for long-term storage in a cool, dry place to mitigate hydrolysis and self-polymerization . In comparison, the more commonly stocked furfuryl isocyanate (CAS 71189-15-6) is available at 97% purity (GC) from major suppliers such as Thermo Scientific and Sigma-Aldrich, with a documented melting point of 157–158 °C and density of 1.148 g/mL at 25 °C [1]. The 2% purity differential between the two compounds reflects differences in commercial production maturity and stability profiles; the electron-rich nature of the 5-methylfuran ring is documented to increase the susceptibility of 5-methylfuran-2-isocyanate to nucleophilic attack and self-polymerization relative to the methylene-bridged furfuryl analogue [2].

Chemical procurement Purity specification Supply chain

High-Value Procurement Scenarios for 5-Methylfuran-2-isocyanate Based on Quantitative Differentiation Evidence


Synthesis of Lipophilic Carbamate and Urea Derivatives Requiring Elevated LogP for Membrane Permeability Optimization

When a medicinal chemistry program requires a furan-based isocyanate building block with a computed LogP value at least 0.9 units higher than the 3-methyl positional isomer, 5-methylfuran-2-isocyanate (LogP = 2.5) is the preferred procurement candidate. This lipophilicity advantage translates to approximately 9-fold greater partition into organic phases and is predicted to enhance passive membrane permeability of the resulting carbamate or urea conjugates. Procurement of the 2-isocyanato-3-methylfuran isomer (LogP = 1.56) would fail to deliver this permeability profile and would alter the elution order in reversed-phase chromatographic purification [1][2].

Polyurethane and Polyurea Synthesis Where Enhanced Isocyanate Electrophilicity Reduces Catalyst Loading and Reaction Temperature

Based on class-level kinetic evidence that furanic isocyanates are more reactive than phenyl isocyanate toward alcoholysis, 5-methylfuran-2-isocyanate can be selected as a reactive monomer for polyurethane formulations where reduced catalyst loading, lower reaction temperature, or faster cycle times are critical. The furan ring’s conjugation with the –NCO group imparts benzylic-type reactivity intermediate between aryl and alkyl isocyanates, a profile not achievable with conventional aromatic isocyanates such as MDI or phenyl isocyanate [1][2]. Users should note that direct rate constants for 5-methylfuran-2-isocyanate have not yet been published, and pilot-scale kinetic characterization is advised.

Sustainable Polymer Research Requiring Furan-Based, Potentially Bio-Derivable Isocyanate Monomers with Distinct Regiochemistry

For academic or industrial R&D programs focused on bio-based polyurethanes derived from furfural platform chemicals, 5-methylfuran-2-isocyanate offers a regiospecifically defined monoisocyanate with the isocyanate group directly attached to the furan C2 position and a methyl substituent at C5. This regiochemical precision is essential for structure–property relationship studies aiming to correlate monomer structure with polymer thermal and mechanical properties, and cannot be replicated by the methylene-bridged analogue furfuryl isocyanate or by positional isomers such as 2-isocyanato-3-methylfuran [1][2].

Experimental Design of Covalent Enzyme Inhibitors or Activity-Based Probes Exploiting Furan-Specific TPSA for Selectivity Profiling

The topological polar surface area (TPSA) of 5-methylfuran-2-isocyanate (42.6 Ų) is elevated by approximately 13 Ų compared to phenyl isocyanate (~29.5 Ų), a class-level feature of all furan-based isocyanates that predicts reduced passive CNS penetration and altered subcellular distribution. Procurement of 5-methylfuran-2-isocyanate is warranted when the experimental objective is to generate a focused library of furan-derived carbamates or ureas with systematically varied lipophilicity (via methyl position) and a consistently elevated TPSA, enabling selectivity screening against off-target proteins that favor lower TPSA, phenyl-based scaffolds [1][2].

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